Cas no 15788-98-4 (N-Ethyl-3-hydroxybenzamide)

N-Ethyl-3-hydroxybenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide,N-ethyl-3-hydroxy-
- N-ethyl-3-hydroxyBenzamide
- 3-Hydroxy-N-ethylbenzamid
- Benzamide,N-ethyl-3-hydroxy
- EN300-61770
- DTXSID90524826
- SCHEMBL161026
- AKOS000207641
- SB75902
- FT-0740777
- Z32024396
- BS-21581
- Benzamide, N-ethyl-3-hydroxy-
- 15788-98-4
- N-Ethyl-3-hydroxybenzamide
-
- インチ: InChI=1S/C9H11NO2/c1-2-10-9(12)7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12)
- InChIKey: XEARKGOSBVSNJD-UHFFFAOYSA-N
- ほほえんだ: C(NC(=O)C1C=CC=C(O)C=1)C
計算された属性
- せいみつぶんしりょう: 165.07900
- どういたいしつりょう: 165.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 343.6±25.0 °C at 760 mmHg
- フラッシュポイント: 161.6±23.2 °C
- 屈折率: 1.554
- PSA: 49.33000
- LogP: 1.53280
- じょうきあつ: 0.0±0.8 mmHg at 25°C
N-Ethyl-3-hydroxybenzamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Ethyl-3-hydroxybenzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-Ethyl-3-hydroxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-61770-5.0g |
N-ethyl-3-hydroxybenzamide |
15788-98-4 | 95.0% | 5.0g |
$240.0 | 2025-03-21 | |
TRC | E945540-250mg |
N-Ethyl-3-hydroxybenzamide |
15788-98-4 | 250mg |
$75.00 | 2023-05-18 | ||
Enamine | EN300-61770-0.5g |
N-ethyl-3-hydroxybenzamide |
15788-98-4 | 95.0% | 0.5g |
$62.0 | 2025-03-21 | |
Apollo Scientific | OR908144-1g |
N-Ethyl-3-hydroxybenzamide |
15788-98-4 | 98% | 1g |
£115.00 | 2025-02-20 | |
TRC | E945540-500mg |
N-Ethyl-3-hydroxybenzamide |
15788-98-4 | 500mg |
$87.00 | 2023-05-18 | ||
TRC | E945540-1g |
N-Ethyl-3-hydroxybenzamide |
15788-98-4 | 1g |
$98.00 | 2023-05-18 | ||
Enamine | EN300-61770-10.0g |
N-ethyl-3-hydroxybenzamide |
15788-98-4 | 95.0% | 10.0g |
$420.0 | 2025-03-21 | |
A2B Chem LLC | AA79892-100mg |
N-Ethyl-3-hydroxybenzamide |
15788-98-4 | 95% | 100mg |
$64.00 | 2024-01-03 | |
A2B Chem LLC | AA79892-2.5g |
N-Ethyl-3-hydroxybenzamide |
15788-98-4 | 95% | 2.5g |
$183.00 | 2024-01-03 | |
Aaron | AR001QHS-50mg |
BENZAMIDE, N-ETHYL-3-HYDROXY- |
15788-98-4 | 95% | 50mg |
$52.00 | 2025-03-18 |
N-Ethyl-3-hydroxybenzamide 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
2. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
N-Ethyl-3-hydroxybenzamideに関する追加情報
Comprehensive Overview of N-Ethyl-3-hydroxybenzamide (CAS No. 15788-98-4): Properties, Applications, and Industry Insights
N-Ethyl-3-hydroxybenzamide (CAS No. 15788-98-4) is a specialized organic compound gaining attention in pharmaceutical and cosmetic research due to its unique structural properties. As a derivative of hydroxybenzamide, this compound features an ethyl group substitution on the nitrogen atom, enhancing its solubility and bioavailability. Researchers are increasingly exploring its potential as an intermediate in drug synthesis, particularly for anti-inflammatory agents and antioxidant formulations.
The molecular structure of N-Ethyl-3-hydroxybenzamide (C9H11NO2) contains both amide and phenolic hydroxyl functional groups, making it valuable for hydrogen bonding interactions in biochemical systems. Recent studies highlight its role in developing cosmeceutical ingredients, where its radical-scavenging activity shows promise for anti-aging skincare products. The compound's melanogenesis inhibition properties are also being investigated for potential applications in hyperpigmentation treatment formulations.
In analytical chemistry, 15788-98-4 serves as a reference standard for HPLC method development, with its distinct UV absorption characteristics at 280-320 nm. The pharmaceutical industry values this compound for its metabolic stability, a critical factor in prodrug design strategies. Current market trends indicate growing demand for N-ethyl substituted benzamides as building blocks in targeted drug delivery systems, particularly for dermatological applications.
Manufacturers of N-Ethyl-3-hydroxybenzamide emphasize its high purity synthesis through optimized amide coupling reactions between 3-hydroxybenzoic acid derivatives and ethylamine. The compound's crystallization behavior has been extensively studied to ensure batch-to-batch consistency, with polymorph control being crucial for pharmaceutical grade material. Regulatory documentation for 15788-98-4 typically includes comprehensive ICH stability data covering thermal, photolytic, and hydrolytic degradation pathways.
Emerging applications explore the compound's potential in biodegradable polymer modification, where its phenolic group enables controlled crosslinking reactions. In material science, researchers are investigating its incorporation into functional coatings with UV-protective properties. The structure-activity relationship of N-Ethyl-3-hydroxybenzamide derivatives continues to be an active area of research, particularly in designing selective enzyme inhibitors for therapeutic applications.
Quality control protocols for CAS 15788-98-4 typically involve spectroscopic characterization including FTIR, 1H/13C NMR, and mass spectrometry. The compound's thermal properties are well-documented, with differential scanning calorimetry (DSC) revealing a sharp melting endotherm at 148-152°C. These precise specifications make it valuable for calibration standards in analytical laboratories.
Recent patent literature demonstrates innovative uses of N-Ethyl-3-hydroxybenzamide in photostabilizer compositions for organic materials exposed to sunlight. Its excipient compatibility has been verified in multiple pharmaceutical formulations, showing excellent stability with common tablet binders and capsule materials. The compound's logP value of 1.2 ± 0.3 indicates optimal lipid membrane permeability for certain drug delivery applications.
Environmental safety assessments of 15788-98-4 confirm its ready biodegradability under OECD test conditions, addressing growing concerns about green chemistry in specialty chemical production. Process chemists have developed solvent-free synthesis routes for this compound, aligning with industrial sustainability initiatives. These advancements position N-Ethyl-3-hydroxybenzamide as an environmentally preferable alternative to traditional aromatic amides in certain applications.
The global market for hydroxybenzamide derivatives is projected to grow at 6.8% CAGR through 2030, driven by demand from personal care ingredients and pharmaceutical intermediates sectors. Analytical reference standards of CAS 15788-98-4 are increasingly requested for method validation in regulatory submissions, particularly for impurity profiling studies. This reflects the compound's importance in maintaining quality control standards across multiple industries.
Future research directions for N-Ethyl-3-hydroxybenzamide include exploration of its metal-chelating properties for catalytic applications and investigation of its supramolecular chemistry potential. The compound's crystal engineering characteristics offer opportunities for designing co-crystal formulations with enhanced physicochemical properties. These developments underscore the continuing relevance of this versatile chemical entity in advanced material science and medicinal chemistry.
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